CU-CPT-8m is a selective inhibitor of Toll-like receptor 8 (TLR8). [] TLR8 is an important mediator of the innate immune system, playing a critical role in recognizing single-stranded RNA viruses and triggering an immune response. [] While TLR8 is essential for fighting infections, its overactivation has been implicated in the pathogenesis of autoimmune diseases and fibrosis, including systemic sclerosis (SSc). []
CU-CPT-8m exerts its therapeutic effects by selectively blocking the activity of TLR8. [] While the precise molecular interactions responsible for this inhibition remain to be fully elucidated, studies demonstrate that CU-CPT-8m effectively counteracts the downstream effects of TLR8 activation. [] For instance, in skin fibroblasts, CU-CPT-8m was shown to downregulate the production of pro-inflammatory cytokines such as IL-6 and IL-1β, as well as fibrotic markers like COL I, COL III, and α-SMA, which are typically upregulated upon TLR8 activation. [] Further investigation revealed that CU-CPT-8m achieves this by interfering with the activation of key signaling pathways downstream of TLR8, namely the MAPK, NF-κB, and SMAD2/3 pathways, which are known to drive inflammation and fibrosis. []
CU-CPT-8m has shown promise as a potential therapeutic agent for diseases driven by TLR8 overactivation, particularly in the context of SSc. [] In a bleomycin-induced mouse model of skin inflammation and fibrosis, subcutaneous administration of CU-CPT-8m significantly ameliorated both the inflammatory response and the development of fibrosis. [] These findings suggest that CU-CPT-8m could be an effective treatment strategy for SSc skin inflammation and fibrosis. []
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7